Cas no 1692244-75-9 (3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine)
3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine
- 1692244-75-9
- EN300-1147828
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- Inchi: 1S/C12H23N3/c1-6-9-10(7-8-12(2,3)4)14-15(5)11(9)13/h6-8,13H2,1-5H3
- InChI Key: UHVURZDNCZIGCQ-UHFFFAOYSA-N
- SMILES: N1(C)C(=C(CC)C(CCC(C)(C)C)=N1)N
Computed Properties
- Exact Mass: 209.189197746g/mol
- Monoisotopic Mass: 209.189197746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 43.8Ų
3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1147828-0.05g |
3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1692244-75-9 | 95% | 0.05g |
$768.0 | 2023-10-25 | |
| Enamine | EN300-1147828-0.1g |
3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1692244-75-9 | 95% | 0.1g |
$804.0 | 2023-10-25 | |
| Enamine | EN300-1147828-0.25g |
3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1692244-75-9 | 95% | 0.25g |
$840.0 | 2023-10-25 | |
| Enamine | EN300-1147828-0.5g |
3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1692244-75-9 | 95% | 0.5g |
$877.0 | 2023-10-25 | |
| Enamine | EN300-1147828-1.0g |
3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1692244-75-9 | 1g |
$1086.0 | 2023-06-09 | ||
| Enamine | EN300-1147828-2.5g |
3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1692244-75-9 | 95% | 2.5g |
$1791.0 | 2023-10-25 | |
| Enamine | EN300-1147828-5.0g |
3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1692244-75-9 | 5g |
$3147.0 | 2023-06-09 | ||
| Enamine | EN300-1147828-10.0g |
3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1692244-75-9 | 10g |
$4667.0 | 2023-06-09 | ||
| Enamine | EN300-1147828-1g |
3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1692244-75-9 | 95% | 1g |
$914.0 | 2023-10-25 | |
| Enamine | EN300-1147828-5g |
3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1692244-75-9 | 95% | 5g |
$2650.0 | 2023-10-25 |
3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine
Introduction to 3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine (CAS No. 1692244-75-9)
3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine, identified by the CAS number 1692244-75-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This pyrazole derivative exhibits a unique structural framework characterized by a substituted pyrazole core, which has garnered attention due to its potential biological activities and mechanistic relevance. The compound’s molecular structure incorporates bulky alkyl groups and an ethyl substituent, which contribute to its physicochemical properties and influence its interactions with biological targets.
The pyrazole scaffold is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties. Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The specific substitution pattern in 3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine modifies its electronic and steric properties, potentially enhancing its binding affinity to certain enzymes or receptors. This makes the compound a valuable candidate for further investigation in drug discovery and development.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. The structural features of 3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine align well with current trends in medicinal chemistry, where the optimization of bioisosteric replacements and the introduction of bulky substituents aim to improve drug-like properties such as solubility, metabolic stability, and target specificity. The presence of the 3,3-dimethylbutyl group and the ethyl moiety in the molecule suggests that it may exhibit favorable pharmacokinetic profiles, which are crucial for successful drug candidates.
One of the most compelling aspects of this compound is its potential role as a lead structure in the development of new therapeutic agents. The pyrazole core can serve as a privileged scaffold, allowing for modifications that enhance biological activity while maintaining structural integrity. Researchers have been exploring various derivatives of pyrazole to identify new pharmacophores that can interact with biological targets in innovative ways. The substitution pattern in 3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine may contribute to its ability to modulate enzyme activity or interfere with signaling pathways associated with diseases.
The synthesis of 3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the methyl, ethyl, and dimethylbutyl groups necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like this one, making it feasible to conduct extensive biological evaluations.
Recent studies have highlighted the importance of pyrazole derivatives in addressing unmet medical needs. For instance, modifications of the pyrazole core have led to compounds with enhanced efficacy against inflammatory diseases and cancer. The structural features of 3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine suggest that it may share some similarities with these known active compounds, potentially making it a promising candidate for further exploration.
The compound’s potential applications extend beyond traditional therapeutic areas. Its unique chemical profile may make it useful in research settings as a tool compound for studying enzyme mechanisms or as an intermediate in the synthesis of more complex molecules. The ability to modify specific parts of the molecule allows chemists to fine-tune its properties for various applications.
In conclusion, 3-(3,3-dimethylbutyl)-4-ethyl-1-methyl-1H-pyrazol-5-am ine (CAS No. 1692244759) represents an intriguing compound with significant pharmaceutical potential. Its structural features and substitution pattern make it a valuable candidate for further investigation in drug discovery programs aimed at developing novel therapeutics. As research continues to uncover new biological activities associated with pyrazole derivatives, compounds like this one will play an increasingly important role in addressing global health challenges.
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